![molecular formula C10H20N2O2 B1471955 3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1532708-97-6](/img/structure/B1471955.png)
3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one, also known as 3-Amino-1-methyl-3-methoxypropan-1-one, is an organic compound with a wide range of scientific applications. It is a highly versatile compound that is used in a variety of laboratory experiments, from organic synthesis to drug development. In
Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including those similar to our compound of interest, have been studied for their potential anticancer properties. They are known to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . The mechanisms by which these compounds exert their effects can include the disruption of cell cycle progression, induction of apoptosis, and inhibition of cancer cell migration and invasion.
Antimicrobial and Antifungal Activities
The structural features of piperidine derivatives contribute to their antimicrobial and antifungal activities. These compounds can interfere with the cell wall synthesis of bacteria and fungi, leading to cell lysis. They can also inhibit essential enzymes required for the survival of these microorganisms .
Analgesic Properties
Piperidine derivatives are known to possess analgesic properties, making them useful in the development of pain-relief medications. They can act on the central nervous system to reduce the sensation of pain without causing significant sedation .
Anti-Inflammatory Effects
The anti-inflammatory effects of piperidine derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines and mediators. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Antihypertensive Effects
Some piperidine derivatives have shown promise in the treatment of hypertension. They can act as vasodilators, relaxing the smooth muscles of blood vessels, thereby reducing blood pressure .
Neuroprotective and Anti-Alzheimer’s Activities
Piperidine derivatives have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. They may inhibit the aggregation of amyloid-beta peptides or enhance cholinergic neurotransmission in the brain, which are key therapeutic strategies in Alzheimer’s disease management .
Antipsychotic Potential
Due to their interaction with various neurotransmitter systems, certain piperidine derivatives are being investigated for their antipsychotic potential. They may offer benefits in treating psychiatric disorders such as schizophrenia .
Anticoagulant Uses
Piperidine derivatives can also serve as anticoagulants by inhibiting factors in the coagulation cascade. This application is particularly important in the prevention of thrombotic disorders .
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
3-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOVTUOXNMIKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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